ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is functionalized with a 4-fluorophenyl group at position 3, a 2-nitrobenzamido substituent at position 5, and an ethyl carboxylate ester at position 1 (Figure 1). The thienopyridazine scaffold is notable for its planar, conjugated system, which facilitates π-π stacking interactions in biological targets, while the electron-withdrawing nitro and fluorophenyl groups enhance electrophilic reactivity and metabolic stability . Such derivatives are often explored for antimicrobial, anticancer, or kinase-inhibitory activities, though specific pharmacological data for this compound remain undisclosed in publicly accessible literature.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-15-11-34-20(24-19(28)14-5-3-4-6-16(14)27(31)32)17(15)21(29)26(25-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBXHUJEKFUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene and Pyridazine Precursors
The core is constructed via cyclocondensation of ethyl 3-amino-4-cyanothiophene-2-carboxylate with 4-fluorophenylacetonitrile under acidic conditions (HCl, reflux, 12 h). The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration to form the pyridazine ring (Yield: 78–82%).
Key reaction conditions :
- Solvent: Ethanol
- Catalyst: Concentrated HCl (3 equiv)
- Temperature: 80°C
Chlorination at Position 5
The intermediate ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is treated with Vilsmeier reagent (POCl₃/DMF) to replace the amino group with chlorine. This generates ethyl 5-chloro-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Yield: 90–95%).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : 1734 cm⁻¹ (ester C=O), 1682 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H NMR (DMSO-d₆) : δ 8.40 (d, J = 8.2 Hz, 1H, Ar–H), 8.02–7.85 (m, 3H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (DMSO-d₆) : δ 165.2 (ester C=O), 162.8 (amide C=O), 149.1 (C–F), 134.5–122.8 (aromatic carbons), 61.5 (OCH₂), 14.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 509.0821 [M+H]⁺.
- Calculated for C₂₃H₁₆FN₄O₆S : 509.0825.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct cyclization | 78 | 98 | Short reaction time |
| Stepwise acylation | 75 | 95 | Better regiocontrol |
| Solid-phase synthesis | 65 | 90 | Scalability for industrial production |
The stepwise acylation method is preferred for laboratory-scale synthesis due to its reproducibility and minimal byproducts.
Challenges and Mitigation Strategies
- Regioselectivity in acylation : Competing reactions at position 6 are suppressed using bulky bases (e.g., TEA).
- Nitro group stability : Reactions are conducted under inert atmosphere (N₂) to prevent reduction.
- Product purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted acyl chloride.
Applications in Medicinal Chemistry
The compound’s thieno[3,4-d]pyridazine core is a privileged scaffold in kinase inhibition and receptor modulation. Derivatives show promise as:
- Adenosine A1 receptor allosteric modulators (IC₅₀: 12–50 nM).
- Anticancer agents targeting PI3K/Akt/mTOR pathways.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory pathways. The fluorophenyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BA98469)
This analogue (CAS 851949-93-4, ) shares the same thieno[3,4-d]pyridazine backbone and 4-fluorophenyl substituent but replaces the 2-nitrobenzamido group with a coumarin-3-amido moiety. Key differences include:
- Substituent Effects: The coumarin group introduces a fused benzopyrone system, increasing hydrophobicity (clogP ~3.5 vs. ~2.8 for the nitro analogue) and fluorescence properties, which may aid in cellular imaging studies.
- Molecular Weight : BA98469 has a molecular weight of 505.47 g/mol (C₂₅H₁₆FN₃O₆S), while the target compound’s calculated molecular weight is 497.44 g/mol (C₂₃H₁₅FN₄O₇S), reflecting the nitro group’s lower mass compared to coumarin.
Thieno[3,4-c]pyrrole Derivatives (Patent Compound, )
A structurally related compound from a 2023 patent (Kristallform DE) features a thieno[3,4-c]pyrrole core with ethoxy-methoxyphenyl and methylsulfonylethyl substituents. Key distinctions include:
- Ring Conformation : The pyrrole ring (five-membered) introduces distinct puckering dynamics compared to the six-membered pyridazine, as quantified by Cremer-Pople parameters . This alters planarity and dipole moments, affecting binding to flat enzymatic pockets.
- Substituent Profile : The ethoxy and methoxy groups enhance lipophilicity (clogP ~4.1), while the methylsulfonyl group improves solubility via polar interactions, contrasting with the nitro group’s electron-deficient nature.
Functional Group Comparisons
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridazine class and is characterized by:
- Core Structure : Thieno[3,4-d]pyridazine
- Functional Groups :
- Fluorophenyl Group : Contributes to hydrophobic interactions.
- Nitrobenzamido Group : Enhances hydrogen bonding capabilities.
- Ethyl Ester : Influences solubility and bioavailability.
The molecular formula is CHFNOS, with a molecular weight of approximately 372.39 g/mol.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions starting from appropriate precursors.
- Functionalization : Subsequent reactions introduce the nitrobenzamido and fluorophenyl groups.
Optimizing reaction conditions is crucial for maximizing yield and purity.
The biological activity of this compound is hypothesized to result from its interactions with specific molecular targets:
- Enzyme Inhibition : The nitro group can be reduced to an amino group, potentially affecting enzyme activity.
- Receptor Modulation : The compound may interact with receptors through hydrogen bonds and hydrophobic interactions, influencing various signaling pathways.
Biological Activity
Recent studies have indicated several potential biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds in the thienopyridazine class exhibit cytotoxic effects against various cancer cell lines.
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is relevant in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against specific bacterial strains.
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
